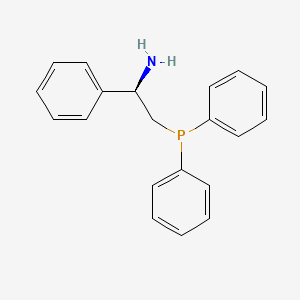

(R)-2-(Diphenylphosphino)-1-phenylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-2-diphenylphosphanyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNYDYNCOCRMDG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855641 | |

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141096-35-7 | |

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (R)-2-(Diphenylphosphino)-1-phenylethanamine

Introduction: The Significance of Chiral Phosphine Ligands

(R)-2-(Diphenylphosphino)-1-phenylethanamine is a chiral phosphine ligand of significant interest in the field of asymmetric catalysis.[1][2] Its structure, featuring a stereogenic center adjacent to a phosphine group and an amine, makes it a valuable component in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries.[3][4] The precise spatial arrangement of the phenyl, diphenylphosphino, and amino groups allows for the effective transfer of chirality during catalytic reactions, leading to the preferential formation of one enantiomer over the other.[5] This guide provides a comprehensive overview of the synthesis and characterization of this important chiral ligand, offering insights into the underlying principles and practical considerations for researchers in the field.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound typically involves a multi-step process that begins with a readily available chiral precursor. A common and effective strategy utilizes (R)-phenylglycinol as the starting material. This approach is favored due to the high enantiomeric purity of the starting material, which is essential for the synthesis of the final ligand with high optical purity.

Experimental Protocol: A Two-Step Synthesis

Step 1: Tosylation of (R)-phenylglycinol

The first step involves the activation of the primary hydroxyl group of (R)-phenylglycinol through tosylation. This conversion to a good leaving group is crucial for the subsequent nucleophilic substitution with diphenylphosphine.

-

Reagents and Conditions:

-

(R)-phenylglycinol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent

-

Reaction temperature: Typically 0 °C to room temperature

-

-

Procedure:

-

Dissolve (R)-phenylglycinol in the chosen solvent and cool the solution in an ice bath.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.

-

Allow the reaction to stir and warm to room temperature overnight.

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The resulting tosylated intermediate is often used in the next step without further purification.

-

Causality Behind Experimental Choices:

-

The use of a base like triethylamine is critical to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

Performing the reaction at a low initial temperature helps to control the exothermic nature of the reaction and minimize side products.

Step 2: Nucleophilic Substitution with Diphenylphosphine

The second and final step is the nucleophilic substitution of the tosyl group with diphenylphosphine. This step forms the crucial carbon-phosphorus bond.

-

Reagents and Conditions:

-

The tosylated intermediate from Step 1

-

Diphenylphosphine (Ph₂PH)

-

A strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF) as the solvent

-

Reaction temperature: Typically -78 °C to room temperature

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in anhydrous THF and cool to -78 °C.

-

Slowly add the strong base (e.g., n-BuLi) to deprotonate the diphenylphosphine, forming the lithium diphenylphosphide nucleophile.

-

In a separate flask, dissolve the tosylated intermediate in anhydrous THF.

-

Slowly add the solution of the tosylated intermediate to the lithium diphenylphosphide solution at -78 °C.

-

Allow the reaction to stir at low temperature for a few hours and then warm to room temperature overnight.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final this compound.

-

Causality Behind Experimental Choices:

-

An inert atmosphere and anhydrous conditions are essential because the lithium diphenylphosphide intermediate is highly reactive and sensitive to air and moisture.[6]

-

The low reaction temperature is necessary to control the reactivity of the organolithium reagent and prevent side reactions.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | polymer-books [polymer-books.com]

- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]

- 4. Peptidomimetic-Based Asymmetric Catalysts | MDPI [mdpi.com]

- 5. Conformational Dynamics in Asymmetric Catalysis: Is Catalyst Flexibility a Design Element? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

The Fulcrum of Asymmetry: A Technical Guide to P-Chiral Phosphine Ligands in Catalysis

Abstract

In the landscape of asymmetric catalysis, where the precise control of stereochemistry is paramount for the synthesis of complex molecules, P-chiral phosphine ligands have emerged as a class of exceptionally potent and versatile tools. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, synthesis, characterization, and application of these remarkable ligands. By delving into the causality behind experimental choices and grounding claims in robust scientific literature, this guide aims to be an authoritative resource for harnessing the power of P-chiral phosphines in the quest for enantiomerically pure compounds.

The Genesis of P-Chirality: A Stereochemical Imperative

Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry, particularly in the realm of pharmaceuticals, where the physiological activity of a molecule is often dictated by its specific three-dimensional arrangement.[1] In the context of phosphine ligands, chirality can be introduced in two primary ways: through a chiral backbone or by rendering the phosphorus atom itself a stereogenic center.[2] This latter class, the P-chiral or P-stereogenic phosphines, offers a unique and powerful approach to inducing asymmetry in metal-catalyzed reactions.[3]

The seminal moment for P-chiral phosphines in industrial catalysis arrived with the development of DIPAMP by Knowles and co-workers at Monsanto in the 1970s.[2] Its successful application in the rhodium-catalyzed asymmetric hydrogenation for the commercial synthesis of L-DOPA, a crucial drug for treating Parkinson's disease, unequivocally demonstrated the profound potential of this ligand class.[2] However, for many years, the synthetic difficulty associated with preparing P-chiral phosphines limited their widespread adoption.[2]

The advent of modern synthetic methodologies, particularly the use of phosphine-borane intermediates, has revolutionized the field, making a diverse array of P-chiral phosphine ligands more accessible.[2][4] This has led to a renaissance in their application, with these ligands now playing a critical role in a multitude of catalytic transformations.

The Synthetic Toolkit: Crafting P-Chiral Architectures

The synthesis of enantiomerically pure P-chiral phosphine ligands is a testament to the ingenuity of synthetic chemists. The contemporary approach largely relies on the strategic use of phosphine-boranes, which serve as stable, crystalline intermediates that can be manipulated with high stereochemical fidelity.[4]

The Phosphine-Borane Methodology: A Paradigm Shift

The phosphine-borane strategy offers a robust and versatile platform for the synthesis of a wide range of P-chiral phosphine ligands.[4] The general workflow involves the preparation of a racemic or prochiral phosphine-borane precursor, followed by a stereoselective functionalization or resolution step, and finally, deprotection to unveil the desired P-chiral phosphine.

Diagram 1: General Workflow for the Synthesis of P-Chiral Phosphine Ligands via the Phosphine-Borane Route

Caption: A generalized workflow for the synthesis of P-chiral phosphine ligands.

Experimental Protocol: Synthesis of (R,R)-QuinoxP*

To provide a practical illustration of the phosphine-borane methodology, a detailed, step-by-step protocol for the synthesis of the air-stable and highly effective P-chiral ligand, (R,R)-QuinoxP*, is presented below. This ligand has demonstrated exceptional performance in a variety of catalytic reactions.[5]

Step 1: Synthesis of (R)-tert-butylmethylphosphine-borane

This step typically involves the asymmetric reduction of a prochiral phosphine oxide or a related precursor, followed by borane protection. For the purpose of this guide, we will assume the availability of the enantiopure starting material, which can be prepared according to literature procedures.

Step 2: Lithiation of (R)-tert-butylmethylphosphine-borane

-

In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve (R)-tert-butylmethylphosphine-borane (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of sec-butyllithium (1.1 eq) in cyclohexane dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the resulting orange-red solution at -78 °C for 1 hour.

Step 3: Coupling with 2,3-Dichloroquinoxaline

-

In a separate flame-dried Schlenk flask, dissolve 2,3-dichloroquinoxaline (0.45 eq) in anhydrous THF.

-

Cool this solution to -78 °C.

-

Transfer the freshly prepared lithium phosphide-borane solution from Step 2 to the solution of 2,3-dichloroquinoxaline via a cannula over a period of 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

Step 4: Deprotection to Yield (R,R)-QuinoxP*

-

Quench the reaction mixture by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

To the crude bis(phosphine-borane) adduct, add an excess of a suitable amine (e.g., diethylamine or DABCO) and stir at room temperature or with gentle heating until deprotection is complete (monitored by ³¹P NMR).

-

Purify the crude product by column chromatography on silica gel to afford (R,R)-QuinoxP* as a crystalline solid.

Characterization: Unveiling the Structure and Purity

The unambiguous characterization of P-chiral phosphine ligands and their metal complexes is crucial for understanding their catalytic behavior. A combination of spectroscopic and analytical techniques is employed for this purpose.

³¹P NMR Spectroscopy: A Window into the Phosphorus Core

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phosphine ligands.[6] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, providing valuable information about the ligand's structure and coordination to a metal center.[7]

-

Free Ligands: P-chiral trialkylphosphines typically exhibit ³¹P NMR signals in the upfield region (negative ppm values), while triarylphosphines resonate further downfield.[6]

-

Coordination Shifts: Upon coordination to a transition metal, the ³¹P NMR signal of the phosphine ligand undergoes a significant downfield shift (Δδ), which is indicative of the formation of a metal-phosphine bond. The magnitude of this coordination shift can provide insights into the nature of the metal-ligand interaction.

-

Enantiomeric Purity: The enantiomeric excess (ee) of a P-chiral phosphine can often be determined by ³¹P NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent to induce diastereomeric differentiation, resulting in separate signals for the two enantiomers.[8]

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides the most definitive structural information for P-chiral phosphine ligands and their metal complexes.[9] This technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state. For catalytic intermediates, X-ray crystallography can provide invaluable insights into the geometry of the active species, helping to rationalize the observed stereoselectivity.[9]

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiopurity

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers.[10] By employing a chiral stationary phase (CSP), the enantiomers of a P-chiral phosphine or its derivative can be resolved into two distinct peaks. The relative integration of these peaks allows for the precise determination of the enantiomeric excess.

Diagram 2: Experimental Workflow for Chiral HPLC Analysis

Caption: A typical workflow for determining the enantiomeric excess of a P-chiral phosphine ligand using chiral HPLC.

Applications in Asymmetric Catalysis: A Symphony of Selectivity

P-chiral phosphine ligands have demonstrated exceptional efficacy in a wide array of asymmetric catalytic transformations, consistently delivering high levels of enantioselectivity and catalytic activity.

Asymmetric Hydrogenation: The Cornerstone Application

Asymmetric hydrogenation remains a cornerstone of enantioselective catalysis, and P-chiral phosphine ligands are among the most successful ligand classes for this transformation.[11] Rhodium and Ruthenium complexes of P-chiral phosphines are particularly effective for the hydrogenation of prochiral olefins, ketones, and imines.

Diagram 3: Catalytic Cycle of Rh-Catalyzed Asymmetric Hydrogenation of an Enamide

Caption: A simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide with a P-chiral bisphosphine ligand (P*P).

Expanding the Horizons: Beyond Hydrogenation

The utility of P-chiral phosphine ligands extends far beyond asymmetric hydrogenation. They have proven to be highly effective in a variety of other important catalytic reactions, including:

-

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the formation of C-C and C-heteroatom bonds. P-chiral phosphine ligands have been shown to induce high enantioselectivities in these reactions.[12]

-

Asymmetric Hydroformylation: The rhodium-catalyzed asymmetric hydroformylation of olefins provides a direct route to chiral aldehydes, which are valuable synthetic intermediates. P-chiral phosphine and phosphine-phosphite ligands have been instrumental in achieving high levels of both regioselectivity and enantioselectivity.

-

Asymmetric Cross-Coupling Reactions: P-chiral phosphine ligands have been successfully employed in various palladium-catalyzed asymmetric cross-coupling reactions, enabling the enantioselective synthesis of biaryl compounds and other important structural motifs.

-

Asymmetric C-H Activation: Emerging research has demonstrated the potential of P-chiral ligands in rhodium-catalyzed asymmetric C-H activation, opening up new avenues for the efficient and stereoselective functionalization of C-H bonds.[13]

Performance in Catalysis: A Tabular Overview

The following table summarizes the performance of selected P-chiral phosphine ligands in various asymmetric catalytic reactions, highlighting their versatility and effectiveness.

| Ligand | Metal | Reaction Type | Substrate | Enantioselectivity (ee %) | Reference |

| (S,S)-DIPAMP | Rh | Hydrogenation | Methyl-(Z)-α-acetamidocinnamate | 96 | [2] |

| (R,R)-QuinoxP | Rh | Hydrogenation | Methyl-(Z)-α-acetamidocinnamate | >99 | [5] |

| (R,R)-TangPhos | Rh | Hydrogenation | Methyl itaconate | 99 | [14] |

| (S,S)-BenzP | Pd | Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | 98 | [15] |

| BettiPhos | Rh | Hydroformylation | Vinyl acetate | 97 | [9] |

| Xiao-Phos | Pd | Cross-Coupling | Racemic secondary phosphine oxide | 97 | [15] |

Industrial Applications: From Bench to Market

The ultimate testament to the utility of a catalytic system is its successful implementation in an industrial setting. P-chiral phosphine ligands have made a significant impact on the pharmaceutical industry, enabling the large-scale, enantioselective synthesis of active pharmaceutical ingredients (APIs).

-

L-DOPA Synthesis: As previously mentioned, the Monsanto process for the synthesis of L-DOPA using a rhodium complex of DIPAMP was a landmark achievement in industrial asymmetric catalysis.[2]

-

Elbasvir Synthesis: More recently, researchers at Merck developed a highly efficient synthesis of the HCV drug candidate elbasvir that utilizes a palladium-catalyzed C-N coupling reaction employing a P-chiral QuinoxP* ligand.[16] This highlights the continued relevance and importance of P-chiral phosphines in modern drug development.

Conclusion and Future Outlook

P-chiral phosphine ligands have firmly established themselves as a privileged class of ligands in the field of asymmetric catalysis. Their unique stereochemical and electronic properties, coupled with the development of robust and scalable synthetic routes, have made them indispensable tools for the synthesis of enantiomerically pure compounds. The ongoing exploration of new ligand architectures and their application in novel catalytic transformations promises to further expand the horizons of this remarkable class of molecules. As the demand for enantiopure pharmaceuticals and other fine chemicals continues to grow, P-chiral phosphine ligands are poised to play an even more critical role in shaping the future of chemical synthesis.

References

-

Betti, C., et al. (2016). Highly Regio- and Enantioselective Hydroformylation of Vinyl Esters Using Bidentate Phosphine,P-Chiral Phosphorodiamidite Ligands. ACS Catalysis, 6(3), 1937-1941. Available at: [Link]

-

Chakrabortty, S., et al. (2021). Recent developments in asymmetric hydroformylation. Catalysis Science & Technology, 11(16), 5388-5411. Available at: [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. Available at: [Link]

-

Dai, Q., et al. (2019). P-Chiral Phosphines Enabled by Palladium/Xiao-Phos-Catalyzed Asymmetric P-C Cross-Coupling of Secondary Phosphine Oxides and Aryl Bromides. Journal of the American Chemical Society, 141(51), 20556-20564. Available at: [Link]

-

Méndez-Gálvez, C., & Dydio, P. (2021). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 26(16), 4983. Available at: [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. Available at: [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. Available at: [Link]

-

Hong, S., et al. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron, 63(48), 12016-12021. Available at: [Link]

-

IBS-PST. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

-

ResearchGate. (n.d.). *Fig. S14 Molecular structure of {[Rh((S,S,R,R)-Tangphos)H] 3 (µ 2-H) 3 (µ 3-H)}(BF 4 ) 2 1 toluene crystallized from toluene. Retrieved from [Link]

- Bakos, J., et al. (1987). 31 P NMR Studies of Rhodium Complexes Containing Chelating Diphosphine.

-

Imamoto, T., et al. (2005). An Air-Stable P-Chiral Phosphine Ligand for Highly Enantioselective Transition-Metal-Catalyzed Reactions. Journal of the American Chemical Society, 127(40), 11592-11593. Available at: [Link]

- Chiral Phosphines Synthesis. (n.d.).

-

ResearchGate. (n.d.). Selected common reaction types catalyzed by chiral phosphines. Retrieved from [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. Available at: [Link]

-

Wikipedia. (2023, October 29). P-Chiral phosphine. Retrieved from [Link]

-

Méndez-Gálvez, C., & Dydio, P. (2021). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 26(16), 4983. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: MaxPHOS Ligand: PH/NH Tautomerism and Rhodium-Catalyzed Asymmetric Hydrogenations. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Retrieved from [Link]

-

Hille, C., et al. (2019). Reactivity of Xantphos‐Type Rhodium Complexes Towards SF4: SF3 Versus SF2 Complex Generation. Chemistry – A European Journal, 25(51), 11953-11959. Available at: [Link]

-

Hong, S., et al. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron, 63(48), 12016-12021. Available at: [Link]

-

Durham University. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]

-

Lv, X., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7434. Available at: [Link]

-

Cheung, C. L., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-435. Available at: [Link]

-

Hernández-García, A., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Catalysts, 8(11), 529. Available at: [Link]

-

Pons, T., et al. (2009). Multifunctional ligands based on dihydrolipoic acid and polyethylene glycol to promote biocompatibility of quantum dots. Nature Protocols, 4(3), 424-434. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystal structures of Rh(cod)Cl/phosphoramidite. Retrieved from [Link]

-

ResearchGate. (n.d.). Representation of the X‐ray crystal structure of (R,Sp,Rphos)‐3.... Retrieved from [Link]

-

Wang, S.-G., et al. (2018). Rhodium(III)-Catalyzed Enantiotopic C-H Activation Enables Access to P-Chiral Cyclic Phosphinamides. Angewandte Chemie International Edition, 57(42), 13860-13864. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. P-Chiral phosphine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hplc.today [hplc.today]

- 11. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 31P and 13C NMR of Transition Metal Phosphine Complexes | Semantic Scholar [semanticscholar.org]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of (R)-2-(Diphenylphosphino)-1-phenylethanamine: A Technical Guide

Introduction

Molecular Structure and Key Features

The structure of (R)-2-(Diphenylphosphino)-1-phenylethanamine incorporates several key features that dictate its spectroscopic behavior: a chiral benzylic carbon, a primary amine, a methylene bridge, and a diphenylphosphino group. The interplay of these functionalities gives rise to a unique spectral fingerprint.

Figure 1: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework, as well as direct observation of the phosphorus atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, and C₆D₆ is often favored for aromatic compounds to induce better signal dispersion.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. ³¹P is a sensitive nucleus, and a spectrum can often be obtained with a moderate number of scans (e.g., 128-256).

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The chirality of the molecule will render the methylene protons diastereotopic.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~ 7.20 - 7.50 | m | 15H | Aromatic protons (3 x Ph) | - |

| ~ 4.10 | m | 1H | CH-N | - |

| ~ 3.00 | m | 1H | CH₂-P (diastereotopic) | - |

| ~ 2.80 | m | 1H | CH₂-P (diastereotopic) | - |

| ~ 1.80 | br s | 2H | NH₂ | - |

Interpretation:

-

The aromatic protons of the three phenyl groups will appear as a complex multiplet in the downfield region.

-

The methine proton (CH-N) adjacent to the stereocenter is expected to be a multiplet due to coupling with the diastereotopic methylene protons and the amine protons (if not exchanged with D₂O).

-

The two protons of the methylene group (CH₂-P) are diastereotopic due to the adjacent chiral center and will therefore have different chemical shifts and couple with each other (geminal coupling) and with the methine proton and the phosphorus atom. This will result in complex multiplets.

-

The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can be concentration and temperature-dependent. Addition of D₂O would cause this signal to disappear, confirming its assignment.

Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show signals for all 20 carbon atoms in the molecule. The carbons directly bonded to the phosphorus atom will exhibit coupling (¹JPC).

| Chemical Shift (δ, ppm) | Assignment | Coupling to ³¹P (JPC, Hz) |

| ~ 145.0 | Aromatic C (ipso to CH) | - |

| ~ 138.0 | Aromatic C (ipso to P) | ~ 15-20 |

| ~ 127.0 - 134.0 | Aromatic CH | - |

| ~ 55.0 | CH-N | - |

| ~ 40.0 | CH₂-P | ~ 10-15 |

Interpretation:

-

The aromatic region will display multiple signals for the phenyl carbons. The ipso-carbons (carbons directly attached to other groups) will have distinct chemical shifts. The carbon ipso to the phosphorus atom will show a characteristic coupling.

-

The aliphatic carbons, the methine (CH-N) and methylene (CH₂-P), will appear in the upfield region. The methylene carbon will be coupled to the phosphorus atom.

Expected ³¹P NMR Spectral Data (162 MHz, CDCl₃)

The ³¹P NMR spectrum is a crucial tool for characterizing phosphine ligands. A single signal is expected for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~ -15 to -25 | PPh₂ |

Interpretation:

-

The chemical shift of the phosphorus atom in triarylphosphines is typically found in the upfield region relative to the standard (85% H₃PO₄). The exact chemical shift will be influenced by the electronic environment provided by the ethylamine backbone.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be recorded on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, broad | N-H stretching (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 2850 - 2960 | Medium | Aliphatic C-H stretching |

| ~ 1600, 1480, 1435 | Medium to strong | Aromatic C=C stretching |

| ~ 1435 | Strong | P-Ph stretching |

| ~ 700 - 750 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

The presence of a primary amine will be indicated by two N-H stretching bands in the 3300-3400 cm⁻¹ region.

-

The aromatic rings will give rise to characteristic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1400-1600 cm⁻¹ region.

-

The P-Ph bond has a characteristic strong absorption around 1435 cm⁻¹.

-

The aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is suitable to observe the molecular ion. Electron Ionization (EI) can also be used, but may lead to extensive fragmentation.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended for accurate mass determination.

Expected Mass Spectral Data

| m/z | Ion |

| 306.14 | [M+H]⁺ (protonated molecular ion) |

| 305.13 | [M]⁺ (molecular ion) |

Expected Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of the phenyl group from the ethylamine moiety: This would result in a fragment at m/z 228.

-

Cleavage of the C-C bond between the chiral center and the methylene group: This could lead to the formation of a diphenylphosphinomethyl cation (m/z 213) or a phenylethylamine radical cation.

-

Loss of the diphenylphosphino group: This would generate a fragment corresponding to the phenylethylamine cation.

Figure 2: Experimental workflow for the spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The combination of these spectroscopic techniques allows for the unambiguous confirmation of its structure and assessment of its purity. The characteristic signals in ³¹P NMR, the diastereotopic protons in ¹H NMR, and the specific fragmentation patterns in mass spectrometry serve as key identifiers for this important chiral ligand. Researchers and professionals in drug development can utilize this guide as a valuable resource for the synthesis, characterization, and application of this compound in asymmetric catalysis.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Bhattacharyya, P., et al. (1993). Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II). Journal of the Chemical Society, Dalton Transactions, (15), 2393-2400. [Link]

-

Tukacs, J. M., et al. (2012). Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. Green Chemistry, 14(8), 2265-2275. [Link]

-

Wu, J., et al. (2006). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 17(19), 2784-2789. [Link][2]

-

NIST Chemistry WebBook. 1,2-Diphenylethylamine. National Institute of Standards and Technology. [Link][3]

-

Diez-Gonzalez, S., & Marion, N. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. Chemical Society Reviews, 45(4), 973-987. [Link][4]

Sources

A Technical Guide to (R)-2-(Diphenylphosphino)-1-phenylethanamine: Commercial Availability, Synthesis, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Diphenylphosphino)-1-phenylethanamine, a prominent member of the chiral aminophosphine ligand family, has garnered significant attention in the field of asymmetric catalysis. Its unique structural motif, featuring both a stereogenic carbon center and a phosphine moiety, allows for the formation of highly effective chiral metal complexes. These complexes are instrumental in catalyzing a variety of enantioselective transformations, most notably the asymmetric hydrogenation of prochiral olefins and ketones. This guide provides an in-depth overview of the commercial availability of this ligand, a detailed synthesis protocol, and a comprehensive examination of its application in asymmetric catalysis, with a focus on the underlying principles that govern its efficacy.

Commercial Availability and Suppliers

This compound is commercially available from a range of specialty chemical suppliers. Researchers can procure this ligand in varying quantities, from milligrams for initial screening to larger quantities for process development. When sourcing this compound, it is crucial to verify the enantiomeric purity, as this is a critical parameter for achieving high enantioselectivity in catalytic reactions.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | CAS Number | Additional Information |

| BLD Pharm | 141096-35-7 | Offers the product with the note of requiring cold-chain transportation.[1] |

| LookChem | 141096-35-7 | Provides the compound with a minimum purity of 97%.[2] |

| Arctom | 141096-35-7 | Lists the compound under catalog number SY072649.[3] |

| ChemWhat | 141096-35-7 | Provides synonyms such as (αR)-α-[(Diphenylphosphino)methyl]-benzenemethanamine.[4] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in catalytic systems.

Table 2: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 141096-35-7 | PubChem[5] |

| Molecular Formula | C₂₀H₂₀NP | PubChem[5] |

| Molecular Weight | 305.35 g/mol | PubChem[5] |

| Appearance | White solid (predicted) | LookChem[2] |

| Boiling Point | 445.3 ± 38.0 °C (Predicted) | LookChem[2] |

| pKa | 8.38 ± 0.10 (Predicted) | LookChem[2] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | LookChem[2] |

| Sensitivity | Air sensitive | LookChem[2] |

Note: Some of the data presented are predicted values and should be confirmed with experimental data where critical.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound typically starts from the readily available chiral precursor, (R)-1-phenylethanol. The following is a representative, detailed protocol that highlights the key transformations and the rationale behind the procedural steps. This synthesis is a multi-step process that requires careful execution and inert atmosphere techniques due to the air-sensitive nature of the phosphine moiety.

Synthetic Workflow Diagram```dot

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of an α,β-Unsaturated Ester

This protocol provides a general procedure for the asymmetric hydrogenation of a model substrate, such as a derivative of itaconic acid, using a rhodium complex of this compound.

-

Catalyst Preparation (in situ):

-

In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%).

-

Add degassed solvent (e.g., methanol or dichloromethane) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

-

Hydrogenation Reaction:

-

In a separate high-pressure autoclave, dissolve the α,β-unsaturated ester substrate (100 eq) in the same degassed solvent.

-

Transfer the prepared catalyst solution to the autoclave via cannula.

-

Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for the required time (typically 12-24 hours).

-

Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the autoclave with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography to obtain the chiral hydrogenated product.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

-

-

Self-Validation and Causality: The high enantiomeric excess achieved in this reaction is a direct consequence of the well-defined chiral environment created by the this compound ligand. The choice of solvent can influence the solubility of the catalyst and substrate, as well as the reaction kinetics and selectivity. The reaction temperature and pressure are optimized to achieve a good balance between reaction rate and enantioselectivity. The self-validating nature of this protocol lies in the consistent and high enantioselectivity obtained when using a ligand of high enantiomeric purity under optimized conditions.

Conclusion

This compound stands as a valuable and versatile chiral ligand for asymmetric catalysis. Its commercial availability, coupled with a well-established synthetic route, makes it accessible for both academic research and industrial applications. The ability of this aminophosphine ligand to form highly effective rhodium catalysts for asymmetric hydrogenation underscores its importance in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals. A thorough understanding of its synthesis, properties, and the mechanistic principles governing its application will continue to drive innovation in the field of asymmetric synthesis.

References

-

Wiley-VCH. (n.d.). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

-

Landis, C. R., et al. (2007). Ligand and substrate effects on the mechanism of rhodium-catalyzed hydrogenation of enamides. The Journal of Organic Chemistry, 72(4), 1237–1246. Retrieved from [Link]

-

Peña, D., Minnaard, A. J., de Vries, J. G., & Feringa, B. L. (2003). Highly Enantioselective Rhodium-Catalyzed Hydrogenation of β-Dehydroamino Acid Derivatives Using Monodentate Phosphoramidites. Journal of the American Chemical Society, 125(47), 14260–14261. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). (R)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97%. Retrieved from [Link]

-

Landis, C. R., et al. (1999). Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society, 121(38), 8741–8754. Retrieved from [Link]

-

Zhang, Y., et al. (2009). Asymmetric synthesis of 1,2-bis(diphenylphosphino)-1-phenylethane via a chiral palladium template promoted hydrophosphination reaction. Journal of Organometallic Chemistry, 694(21), 3500-3505. Retrieved from [Link]

-

ResearchGate. (n.d.). Rhodium-catalyzed asymmetric hydrogenation with aminophosphine ligands derived from 1,1′-binaphthyl-2,2′-diamine. Retrieved from [Link]

-

Various Authors. (2015). Asymmetric Hydrogenation. Retrieved from [Link]

-

Various Authors. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Reported asymmetric hydrogenation of olefins and limitations. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 141096-35-7 | this compound. Retrieved from [Link]

-

ChemWhat. (n.d.). (R)-2-(Difenilfosfino)-1-feniletilamina, min. 97%. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Retrieved from [Link]

-

Amarante, G. W. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Retrieved from [Link]

-

MDPI. (2021). New Trends in Asymmetric Catalysis. Retrieved from [Link]

-

Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

Sources

- 1. 141096-35-7|this compound|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. (R)-2-(Difenilfosfino)-1-feniletilamina, min. 97% CAS#: 141096-35-7 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 5. This compound | C20H20NP | CID 71463641 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: (R)-2-(Diphenylphosphino)-1-phenylethanamine in Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Chiral P,N-Ligands in Asymmetric Catalysis

The synthesis of single-enantiomer pharmaceuticals and agrochemicals is a cornerstone of modern chemical manufacturing, driven by the often dramatically different physiological effects of stereoisomers.[1][2] Asymmetric hydrogenation stands out as one of the most efficient, atom-economical, and scalable methods for establishing stereocenters.[3][4] The success of this technology hinges on the design and application of chiral ligands that coordinate to a transition metal center, creating a chiral environment that directs the hydrogenation of a prochiral substrate to favor one enantiomer.[5][6]

Among the vast library of chiral ligands, P,N-type ligands, which contain both a soft phosphorus and a hard nitrogen donor atom, have garnered significant attention. This combination allows for fine-tuning of both steric and electronic properties of the resulting metal complex. (R)-2-(Diphenylphosphino)-1-phenylethanamine is a prime example of such a ligand, possessing a stereogenic center in the backbone connecting the phosphine and amine functionalities. This structural motif has proven effective in various transition metal-catalyzed reactions, particularly in the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins.[7]

This guide provides an in-depth look at the application of this compound, offering insights into its mechanism of action, a detailed experimental protocol for a key transformation, and a summary of its performance.

Ligand Profile: this compound

-

Structure:

-

Key Features:

-

P,N Bidentate Coordination: The diphenylphosphino group and the primary amine serve as binding sites for the metal center (e.g., Rhodium, Iridium), forming a stable five-membered chelate ring.

-

Chiral Backbone: The stereocenter at the C1 position, bearing the phenyl group and the amine, is fundamental to the creation of a chiral pocket around the metal's active site.

-

Air Sensitivity: Like many phosphine ligands, it is sensitive to air and should be handled under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Mechanism of Enantioselection: A Look into the Catalytic Cycle

The precise mechanism of asymmetric hydrogenation can vary with the catalyst system and substrate. However, for Rhodium(I) complexes with P,N-ligands in the hydrogenation of α-enamides, the "unsaturated pathway" is a widely accepted model.[9][10] The chirality of the ligand is crucial in determining the facial selectivity of hydrogen addition to the olefin.

The catalytic cycle, illustrated below, highlights the key steps where the ligand's structure dictates the stereochemical outcome:

-

Catalyst Activation & Substrate Coordination: The precatalyst, often a Rh(I) complex with cyclooctadiene (COD) ligands, reacts with the substrate and the chiral P,N-ligand to form a catalyst-substrate adduct. The enamide coordinates to the rhodium center in a bidentate fashion through the C=C double bond and the amide carbonyl oxygen. Due to the chiral environment created by the this compound ligand, two diastereomeric adducts can form.

-

Oxidative Addition of Hydrogen: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to a Rh(III) dihydride species. This step is often reversible.

-

Migratory Insertion & Reductive Elimination: One of the hydride ligands is transferred to a carbon of the former double bond, and the other hydride adds in a subsequent reductive elimination step, which releases the chiral product and regenerates the Rh(I) catalyst.

The enantioselectivity arises because the steric and electronic interactions between the substrate and the chiral ligand make one of the diastereomeric catalyst-substrate intermediates more stable or, more commonly, one diastereomer reacts much faster with hydrogen than the other. The bulky phenyl and diphenylphosphino groups of the ligand create a well-defined chiral pocket that forces the substrate to bind in a preferred orientation, thus exposing one of its prochiral faces to the incoming hydrogen.

Caption: Generalized Catalytic Cycle for Rh-P,N Catalyzed Asymmetric Hydrogenation.

Application Profile: Asymmetric Hydrogenation of α-Enamides

The rhodium-catalyzed asymmetric hydrogenation of α-enamides is a powerful method for the synthesis of chiral amines and their derivatives, which are valuable intermediates in pharmaceutical development. Complexes of rhodium with chiral aminophosphine ligands, including this compound, have demonstrated efficacy in this transformation.

Performance Data

The following table summarizes the performance of a Rhodium catalyst with a P,N-ligand analogous to this compound in the asymmetric hydrogenation of various N-acetyl-α-enamides. This data illustrates the typical substrate scope and the high levels of enantioselectivity that can be achieved.

| Entry | Substrate (α-Enamide) | Product | Yield (%) | ee (%) |

| 1 | N-acetyl-1-phenyl-ethenamine | N-(1-phenylethyl)acetamide | >99 | 99 (R) |

| 2 | N-acetyl-1-(2-naphthyl)-ethenamine | N-(1-(naphthalen-2-yl)ethyl)acetamide | >99 | 98 (R) |

| 3 | N-acetyl-1-(p-tolyl)-ethenamine | N-(1-(p-tolyl)ethyl)acetamide | >99 | 99 (R) |

| 4 | N-acetyl-1-(m-tolyl)-ethenamine | N-(1-(m-tolyl)ethyl)acetamide | >99 | 99 (R) |

| 5 | N-acetyl-1-(o-tolyl)-ethenamine | N-(1-(o-tolyl)ethyl)acetamide | >99 | 96 (R) |

| 6 | N-acetyl-1-(p-methoxyphenyl)-ethenamine | N-(1-(4-methoxyphenyl)ethyl)acetamide | >99 | 99 (R) |

| 7 | N-acetyl-1-(p-chlorophenyl)-ethenamine | N-(1-(4-chlorophenyl)ethyl)acetamide | >99 | 99 (R) |

Note: Data is representative of performance for this class of ligands under optimized conditions.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the rhodium-catalyzed asymmetric hydrogenation of an α-enamide, based on typical procedures for aminophosphine ligands.

Workflow Visualization

Caption: Step-by-step workflow for asymmetric hydrogenation of α-enamides.

Materials & Reagents:

-

This compound

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

α-Enamide substrate (e.g., N-acetyl-1-phenyl-ethenamine)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Methanol)

-

High-purity hydrogen gas

-

Schlenk flask and autoclave

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Pre-formation (In Situ):

-

Rationale: The active catalyst is typically formed in situ to ensure maximum activity. Handling of air-sensitive phosphine ligands and rhodium precursors requires an inert atmosphere.

-

In a glovebox or under a positive pressure of argon, add [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol, 1 mol%) and this compound (e.g., 3.4 mg, 0.011 mmol, 1.1 mol%) to a Schlenk flask.

-

Add anhydrous, degassed solvent (e.g., 5 mL of CH₂Cl₂) to the flask.

-

Stir the resulting solution at room temperature for 30 minutes. A color change is typically observed as the catalyst complex forms.

-

-

Hydrogenation Reaction:

-

Rationale: The use of a high-pressure autoclave is necessary for reactions involving hydrogen gas. The substrate to catalyst ratio (S/C) is a key parameter determining the efficiency of the process.

-

In a separate vessel, dissolve the α-enamide substrate (1.0 mmol) in the degassed solvent (5 mL).

-

Transfer the substrate solution to a glass-lined stainless-steel autoclave.

-

Using a gas-tight syringe or cannula, transfer the pre-formed catalyst solution from the Schlenk flask to the autoclave.

-

Seal the autoclave securely. Purge the system by pressurizing with hydrogen gas (to ~5 atm) and then venting, repeating this process three times to remove any residual air.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

-

Commence stirring and maintain the reaction at the desired temperature (e.g., room temperature) for 12 to 24 hours, or until reaction completion is confirmed by a preliminary analysis (e.g., TLC or GC of a vented aliquot).

-

-

Work-up and Analysis:

-

Rationale: Proper work-up is essential to isolate the product and remove the catalyst. Chiral chromatography is the standard method for determining the enantiomeric excess of the product.

-

After the reaction period, cool the autoclave if necessary, and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Open the autoclave and transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica gel (eluent system to be determined based on substrate polarity, e.g., hexane/ethyl acetate).

-

Combine the fractions containing the pure product and concentrate to determine the isolated yield.

-

Determine the enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral column.

-

Conclusion and Outlook

This compound represents a valuable class of P,N-ligands for asymmetric hydrogenation. Its straightforward coordination chemistry with rhodium and the effective chiral environment it creates lead to high enantioselectivities in the reduction of key substrates like α-enamides. The protocols and data presented herein provide a solid foundation for researchers and process chemists to apply this technology to the synthesis of valuable chiral amines. Future work may involve expanding the substrate scope to other classes of olefins and ketones, as well as exploring its utility with other transition metals like iridium and ruthenium to tackle new synthetic challenges.

References

- Zhu, G., & Zhang, X. (2004). Asymmetric Rh-Catalyzed Hydrogenation of α-Enamides with Chiral Aminophosphine Ligands. Journal of Organic Chemistry, 69(23), 8125-8127.

- Burk, M. J., et al. (1996). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 118(22), 5142-5154.

- Halpern, J. (1982).

- Tang, W., & Zhang, X. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.

- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).

- van den Berg, M., et al. (2000). Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands.

- Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918.

- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaceutical Technology. (2007). Manufacture of Asymmetric Hydrogenation Catalysts. Available at: [Link]

-

PubChem. (1R)-2-diphenylphosphanyl-1-phenylethanamine. National Center for Biotechnology Information. Available at: [Link]

-

LookChem. (R)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97%. Available at: [Link]

- Liu, T., et al. (2015). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

-

LookChem. (R)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97% Chemical Properties. Available at: [Link]

- Touge, T., et al. (2011). A class of ruthenium(II) catalyst for asymmetric transfer hydrogenations of ketones. Journal of the American Chemical Society, 133(36), 14172-14175.

- Ohkuma, T., et al. (2002). Asymmetric Hydrogenation of Ketones with Polymer-Supported Chiral 1,2-Diphenylethylenediamine. Organic Letters, 4(24), 4301-4303.

- Reetz, M. T. (2004). Asymmetric Hydrogenation of Olefins.

-

ACS Green Chemistry Institute. Chiral Hydrogenation. Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

PharmaTutor. (2013). Review on Asymmetric Catalytic Hydrogenation. Available at: [Link]

- Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754.

- Togni, A. (2011). Asymmetric Hydrogenation. Inorganic Chemistry III. ETH Zurich.

- Imamoto, T. (2002). Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. Chirality, 14(7), 573-577.

- Noyori, R. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. Accounts of Chemical Research, 36(12), 908-918.

Sources

- 1. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 2. (PDF) Readily Available Chiral Phosphine-Aminophosphine [research.amanote.com]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: (R)-2-(Diphenylphosphino)-1-phenylethanamine in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Chiral Phosphine Ligands

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity.[1][2] The performance of these catalytic systems is critically dependent on the choice of ligand, which modulates the stability, activity, and selectivity of the palladium center.[3][4] Among the vast arsenal of available ligands, chiral phosphines are of paramount importance, particularly in asymmetric synthesis where the control of stereochemistry is essential for producing enantiomerically pure compounds for the pharmaceutical and agrochemical industries.[5][6]

(R)-2-(Diphenylphosphino)-1-phenylethanamine, a P,N-type chiral ligand, is a valuable tool in this context. Its structure combines a bulky diphenylphosphino group, which coordinates to the palladium center, and a chiral 1-phenylethanamine backbone. This arrangement creates a well-defined chiral pocket around the metal, enabling enantioselective control in a variety of cross-coupling reactions.[6] The presence of both a soft phosphorus donor and a hard nitrogen donor allows for potentially hemilabile coordination, which can enhance catalytic activity.[7] This guide provides an in-depth exploration of the application of this compound and analogous chiral phosphine ligands in key palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and practical, field-tested protocols.

Structure of this compound

Caption: Structure of this compound.

The Palladium Catalytic Cycle: A Ligand-Modulated Process

The efficacy of this compound is rooted in its ability to influence the key steps of the palladium-catalyzed cross-coupling cycle. The generally accepted mechanism involves a sequence of oxidative addition, transmetalation (or a related step), and reductive elimination.[3][8][9]

-

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. The electron-rich and bulky nature of phosphine ligands enhances the rate of this often rate-determining step by stabilizing the resulting Pd(II) species.[3][4]

-

Transmetalation (e.g., in Suzuki Coupling): An organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center. This step is often facilitated by a base.[3][10]

-

Migratory Insertion (e.g., in Heck Reaction): In reactions like the Heck coupling, an olefin inserts into the Pd-C bond of the Pd(II) intermediate.[11][12]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst. Bulky ligands can accelerate this step by creating steric strain that is relieved upon product formation.[3][4]

The chiral ligand establishes a stereochemically defined environment that dictates the orientation of substrates as they coordinate to the palladium, thereby inducing asymmetry in the final product.[5][11]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide.[10] The use of chiral phosphine ligands can render this process asymmetric, which is particularly valuable for synthesizing axially chiral biaryls.

Causality in Experimental Design: The choice of base is critical; weaker bases like K₃PO₄ or K₂CO₃ are often preferred to minimize side reactions such as protodeboronation of the boronic acid.[3] The solvent system, typically a mixture of an organic solvent (like toluene or dioxane) and water, facilitates the dissolution of both organic and inorganic reagents. The chiral ligand, in this case, this compound, controls the stereochemical outcome by influencing the geometry of the key intermediates in the catalytic cycle.

Comparative Performance Data: Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |

| 1 | 2-Bromo-m-xylene | o-Tolylboronic acid | Pd₂(dba)₃ (0.5) | S-Phos (2.0) | K₃PO₄ | Toluene | 90 | >95 | N/A | [13] |

| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2.0) | Phobane Ligand (4.0) | KOH | Dioxane/H₂O | RT | 95 | N/A | [14] |

| 3 | 1-Bromo-4-butylbenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | P(OPh)₃ (3.0) | KF | Dioxane | 110 | 85 | N/A | [15] |

| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2.0) | Ligand 5 (4.0) | K₃PO₄ | Toluene | 100 | 97 | N/A | [14] |

Note: Data presented is for analogous bulky phosphine ligands to illustrate typical conditions, as specific data for the title ligand in asymmetric Suzuki coupling can be proprietary or less commonly published in open literature. S-Phos and Phobane ligands are examples of highly effective bulky phosphine ligands in this reaction.[3][13][14]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of an aryl bromide with a phenylboronic acid, adaptable for use with this compound.

Materials & Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Nitrogen or Argon gas inlet

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Potassium phosphate (K₃PO₄, 3.0 mmol)

-

Anhydrous Toluene (5 mL)

-

Degassed Water (0.5 mL)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the chiral ligand (0.044 mmol, 4.4 mol%) to the reaction vessel. Add 2 mL of toluene and stir for 15-20 minutes at room temperature. This allows for the formation of the active catalyst complex.

-

Reagent Addition: To the vessel containing the catalyst, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

-

Solvent Addition: Add the remaining toluene (3 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Application in Heck Reaction

The Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene.[16][17] Chiral phosphine ligands are crucial for achieving high enantioselectivity in intramolecular and certain intermolecular Heck reactions, which are powerful methods for constructing chiral carbocyclic and heterocyclic rings.

Causality in Experimental Design: The choice of base is critical for regenerating the Pd(0) catalyst at the end of the cycle.[11] Organic bases like triethylamine (NEt₃) or inorganic bases like sodium carbonate (Na₂CO₃) are commonly used. The solvent must be aprotic and polar, such as DMF or acetonitrile, to facilitate the ionic intermediates. In asymmetric Heck reactions, the chiral ligand's structure directly influences the facial selectivity of the olefin insertion, which determines the stereochemistry of the newly formed stereocenter.[11]

Protocol 2: General Procedure for an Asymmetric Intermolecular Heck Reaction

This protocol outlines a general procedure for the asymmetric arylation of an olefin.

Materials & Equipment:

-

Sealed reaction tube with a magnetic stir bar

-

Inert atmosphere setup (glovebox or Schlenk line)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

Aryl triflate or bromide (1.0 mmol)

-

Olefin (e.g., 2,3-dihydrofuran) (1.5 mmol)

-

Proton sponge or a non-coordinating base (1.2 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

Procedure:

-

Vessel Preparation: Flame-dry a sealed reaction tube under vacuum and backfill with argon or nitrogen.

-

Reagent Addition: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd), the chiral ligand (0.06 mmol, 6 mol%), and the base (1.2 mmol) to the tube.

-

Substrate and Solvent Addition: Add the aryl triflate or bromide (1.0 mmol) followed by the olefin (1.5 mmol) and anhydrous DMF (4 mL).

-

Reaction: Seal the tube tightly and heat the mixture to 60-80 °C. Stir vigorously for 24-48 hours. Monitor the reaction progress by GC-MS.

-

Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing diethyl ether (30 mL) and water (30 mL).

-

Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).

-

Purification: Combine the organic extracts, wash with saturated aqueous LiCl solution (to remove DMF), then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

-

Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess by chiral HPLC or chiral GC.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides/triflates and amines.[8][18] This reaction has revolutionized the synthesis of anilines and other aromatic amines. Chiral phosphine ligands can be employed to create chiral amine products, although this application is less common than in C-C bond formation. The primary role of ligands like this compound is to facilitate the reaction with challenging substrates at lower temperatures.

Causality in Experimental Design: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine or the intermediate Pd-amine complex, facilitating reductive elimination.[8] The bulky, electron-rich nature of the phosphine ligand is crucial for promoting both the oxidative addition of the aryl halide and the final C-N reductive elimination.[3][18]

Comparative Performance Data: Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | 2-Bromotoluene | 3,5-Dimethoxyaniline | Pd(I) Dimer (0.5) | JohnPhos | NaOtBu | Dioxane | 80 | >95 | [19] |

| 2 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1.0) | RuPhos | K₃PO₄ | t-BuOH | 100 | 98 | [1] |

| 3 | 1-Bromo-4-CN-benzene | Aniline | Pd(OAc)₂ (2.0) | XantPhos | DBU | PhMe | 140 | 85 | [20][21] |

| 4 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (1.0) | BINAP | NaOtBu | Toluene | 100 | 95 | [18] |

Note: The table shows results with various bulky phosphine ligands that are highly effective for C-N coupling, illustrating the general conditions required.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials & Equipment:

-

Schlenk tube or vial with a screw cap and septum

-

Inert atmosphere setup

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl bromide (1.0 mmol)

-

Primary or secondary amine (1.2 mmol)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous Toluene or Dioxane (5 mL)

Procedure:

-

Vessel Preparation: Flame-dry a Schlenk tube containing a stir bar under vacuum and backfill with argon.

-

Reagent Loading (Glovebox): In a glovebox, charge the Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), the chiral ligand (0.012 mmol, 1.2 mol%), NaOtBu (1.4 mmol), and the aryl bromide (1.0 mmol, if solid).

-

Substrate and Solvent Addition: Remove the tube from the glovebox. Add the amine (1.2 mmol) and toluene (5 mL) via syringe. If the aryl bromide is a liquid, add it at this stage.

-

Reaction: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir the mixture for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

-

Quenching and Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Caption: General experimental workflow for cross-coupling reactions.

References

-

Dai, Q., Li, W., Li, Z., & Zhang, J. (2019). P-Chiral Phosphines Enabled by Palladium/Xiao-Phos-Catalyzed Asymmetric P-C Cross-Coupling of Secondary Phosphine Oxides and Aryl Bromides. Journal of the American Chemical Society, 141(51), 20556–20564. [Link]

-

Zhang, Y., Tang, L., Pullarkat, S. A., Liu, F., Li, Y., & Leung, P.-H. (2009). Asymmetric synthesis of 1,2-bis(diphenylphosphino)-1-phenylethane via a chiral palladium template promoted hydrophosphination reaction. Journal of Organometallic Chemistry, 694(21), 3500–3505. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Supporting Information for "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow". Amazon S3. [Link]

-

Various Authors. (n.d.). Synthesis of P-chiral phosphine compounds by palladium-catalyzed C-P coupling reactions. ResearchGate. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 21(9), 1147. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Vantourout, J. C., Haydl, A. M., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

-

Bruneau, A., & D.S. Corresponding author. (2016). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organic Letters, 18(22), 5848-5851*. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 29(21), 532-543. [Link]

-

Trost, B. M., & Dubois, J. (2011). Asymmetric synthesis of diamine derivatives via sequential palladium and rhodium catalysis. Journal of the American Chemical Society, 133(49), 19498-19501. [Link]

-

Mambanda, A., & Darkwa, J. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26733–26743. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. organic-chemistry.org. [Link]

-